molecular formula C8H7ClN2 B1590396 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 4894-29-5

6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No. B1590396
CAS RN: 4894-29-5
M. Wt: 166.61 g/mol
InChI Key: BESFXGAXPPSDAD-UHFFFAOYSA-N
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Description

“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It is a solid form and can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is represented by the SMILES string Clc1cnc2cc[nH]c2c1 . The InChI representation is 1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H . The molecular weight is 152.58 .


Physical And Chemical Properties Analysis

“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a solid . Its molecular weight is 152.58 . The compound’s empirical formula is represented by the Hill Notation: C7H5ClN2 .

Scientific Research Applications

Efficient Synthesis of Heterocyclic Compounds

  • Synthesis of 4-Substituted 7-Azaindole Derivatives : Utilizing 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, researchers have developed efficient methods for synthesizing 4-substituted 7-azaindole derivatives. This process involves nucleophilic displacement reactions, indicating the compound's utility as a precursor for creating complex structures relevant in medicinal chemistry and agrochemical applications (Figueroa‐Pérez et al., 2006).

Novel Approaches in Organic Synthesis

  • Preparation of Pyrrolin-2-ones : The compound has been used in reactions leading to the formation of 5-methoxylated 3-pyrrolin-2-ones, indicating its importance in the development of new methodologies for synthesizing compounds with potential applications in the creation of novel agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Application in Materials Science

  • Characterization of Pyridine Derivatives : 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their thermal, structural, optical, and electronic properties. These studies are crucial for understanding the potential application of such derivatives in materials science, particularly in the development of new materials with specific optical and electronic characteristics (Zedan et al., 2020).

Antimicrobial Activity and DNA Interaction

  • Investigation of Antimicrobial Activities : Research has explored the antimicrobial activities of compounds derived from 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the compound's role in the development of new antimicrobial agents. These studies extend its application beyond mere synthetic utility to potential therapeutic uses (Evecen et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFXGAXPPSDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505499
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine

CAS RN

4894-29-5
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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